Bis(i-propylcyclopentadienyl)tungsten(IV) dihydride is a significant organotungsten compound characterized by its molecular formula and molecular weight of 400.22 g/mol. This compound features tungsten in the +4 oxidation state, coordinated with two isopropylcyclopentadienyl ligands and two hydride ions, resulting in a stable yet reactive structure suitable for various synthesis applications. It appears as a dark orange liquid and is primarily used in the semiconductor industry for thin-film deposition processes, particularly in chemical vapor deposition applications .
This compound is classified under organometallic chemistry, specifically as an organotungsten complex. It is produced and supplied by various chemical manufacturers, including Ereztech and American Elements, and is utilized mainly for research and industrial applications related to materials science and electronics .
The synthesis of bis(i-propylcyclopentadienyl)tungsten(IV) dihydride typically involves two main steps:
The synthesis often requires careful control of temperature and atmosphere, typically performed under nitrogen or argon gas to maintain an inert environment. The purity of the final product is confirmed through techniques such as nuclear magnetic resonance spectroscopy, which ensures that the compound conforms to its expected structure .
The molecular structure of bis(i-propylcyclopentadienyl)tungsten(IV) dihydride consists of a tungsten atom centrally coordinated by two isopropylcyclopentadienyl ligands and two hydride ions. The structural formula can be represented as:
where denotes the isopropylcyclopentadienyl ligands.
Bis(i-propylcyclopentadienyl)tungsten(IV) dihydride participates in several important chemical reactions, particularly in catalysis:
The reactivity profile of this compound allows for its use in various synthetic pathways, including Diels–Alder reactions and Wittig olefination processes, highlighting its versatility in organic synthesis .
The mechanism by which bis(i-propylcyclopentadienyl)tungsten(IV) dihydride operates typically involves:
Studies have demonstrated that this compound can effectively incorporate deuterium into products during reactions involving deuterated substrates, indicating its utility in mechanistic studies and isotopic labeling experiments .
These properties make it suitable for applications requiring high-purity reagents and controlled reactivity .
Bis(i-propylcyclopentadienyl)tungsten(IV) dihydride finds extensive use in:
The development of Bis(i-propylcyclopententadienyl)tungsten dihydride (WH₂(iPrCp)₂; CAS 64561-25-7) represents a significant advancement in organotungsten chemistry. Early tungsten precursors relied heavily on halide or carbonyl ligands (e.g., WCl₆ or W(CO)₆), which suffered from high decomposition temperatures, poor volatility, or carbon contamination issues. The innovation of incorporating hydride and alkyl-substituted cyclopentadienyl ligands emerged to address these limitations. WH₂(iPrCp)₂, with the molecular formula C₁₆H₂₄W and molecular weight of 400.22 g/mol, exemplifies this progression. Its synthesis involves the reaction of tungsten halides with isopropylcyclopentadienyl reagents under reducing conditions to install the hydride ligands, yielding a dark orange liquid with >99% purity confirmed via NMR [1] [4]. This methodology enables high-yield production suitable for industrial-scale applications like semiconductor manufacturing, marking a shift toward tailored molecular design in precursor chemistry [1] [6].
Table 1: Comparative Properties of Tungsten Precursors
| Compound | Formula | State (25°C) | Volatility | Primary Limitations |
|---|---|---|---|---|
| Tungsten Hexachloride | WCl₆ | Solid | Low | High decomposition temperature |
| Tungsten Hexacarbonyl | W(CO)₆ | Solid | Moderate | Carbon contamination |
| WH₂(iPrCp)₂ | C₁₆H₂₄W | Liquid | High | Air/moisture sensitivity |
Ligand engineering in WH₂(iPrCp)₂ focuses on optimizing the isopropylcyclopentadienyl (iPrCp) groups to balance volatility and thermal resilience. The iPr substituents impart greater steric bulk than unsubstituted Cp ligands, reducing intermolecular interactions and lowering the boiling point (230°C) compared to non-alkylated analogs. This design elevates vapor pressure for efficient transport in chemical vapor deposition (CVD) systems. Simultaneously, the electron-donating isopropyl groups stabilize the tungsten center, delaying premature decomposition during thin-film deposition. The compound’s refractive index (n₂₀/D 1.6) and liquid state at room temperature further reflect its low molecular packing density, a direct consequence of ligand asymmetry [1] [4]. Crucially, these modifications occur without compromising the hydride ligands’ reactivity, enabling high-purity tungsten films with minimal carbon incorporation [6].
The hydride ligands in WH₂(iPrCp)₂ exhibit nucleophilic character, participating in oxygen atom transfer (OAT) reactions critical for redox processes. Density functional theory (DFT) studies of analogous Cp*₂HfH₂ systems reveal that metal-bonded hydrides attack electrophilic oxygen sources (e.g., N₂O) via a direct σ-bond metathesis pathway, bypassing metal-oxo intermediates. This mechanism involves nucleophilic assault by the hydride on the terminal oxygen of N₂O, releasing N₂ and forming a tungsten-oxo species. In WH₂(iPrCp)₂, this reactivity facilitates the reduction of metal oxides during atomic layer deposition (ALD), where surface-OH groups are deprotonated by the hydride ligands to form water and a W-surface bond. Kinetic studies show that steric accessibility of the hydrides governs reaction rates, with turnover frequencies (TOFs) increasing when Cp ligands permit substrate approach to the W–H bond [3] [6].
The iPrCp ligands in WH₂(iPrCp)₂ dictate reactivity through steric saturation and electronic modulation. Sterically, the isopropyl groups create a protective pocket around tungsten, hindering associative decomposition pathways. This is quantified by the ligand cone angle (~140° for iPrCp vs. ~100° for Cp), which suppresses dimerization and extends shelf life. Electronically, the iPr substituents exert a moderate +I effect, enhancing electron density at tungsten and stabilizing the electrophilic W⁽ᴵⱽ⁾ center. This electronic buffering allows the hydrides to remain active toward substrates while resisting irreversible oxidation. Crucially, studies on Cp*Irᴵᴵᴵ catalysts demonstrate that steric strain from bulky Cp substituents can promote Cp dissociation under mild conditions, liberating coordination sites. Though WH₂(iPrCp)₂ retains its Cp rings during deposition, this labilization effect is harnessed during precursor activation in ALD cycles, where controlled ligand loss generates reactive surface intermediates [2] [6].
Table 2: Impact of Cyclopentadienyl Substituents on Precursor Performance
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0